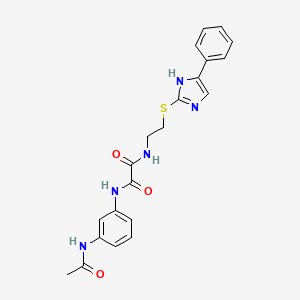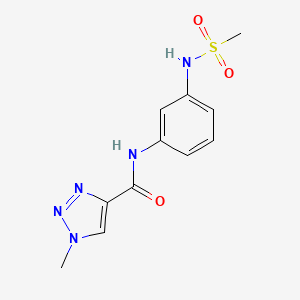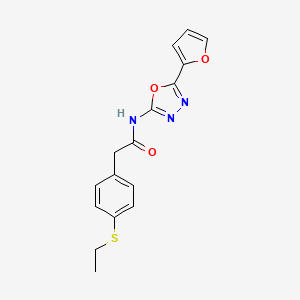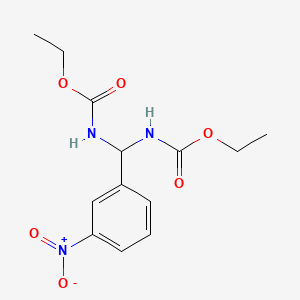![molecular formula C21H17N3OS B3007319 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-38-2](/img/structure/B3007319.png)
3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride with different amines or nitrogen-containing heterocycles. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of thiazolo[5,4-b]pyridin-2-ylamine as a starting material.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly influence their biological activity. The crystal structures of some benzamide derivatives have been determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These structural details are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and cyclization. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazolo[2,3-a]pyridine benzamide derivatives . Such reactions not only modify the chemical structure but also potentially enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). For example, computational ADME studies on related compounds have shown good predicted oral bioavailability, which is a desirable trait for potential drug candidates .
Relevant Case Studies
Benzamide derivatives have been evaluated for various biological activities. Some compounds in this class have shown inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase . Additionally, certain benzamide derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cell lines . Moreover, a hybrid molecule bearing a benzimidazole moiety exhibited notable antiproliferative activity against melanoma and breast cancer cell lines . These case studies highlight the therapeutic potential of benzamide derivatives in the treatment of cancer and other diseases.
科学的研究の応用
Heterocyclic Synthesis and Compound Characterization
- Research by Fadda et al. (2012) focuses on the synthesis of heterocyclic compounds using enaminonitriles, including the synthesis of pyrazole, pyridine, and pyrimidine derivatives, which can be a vital part of medicinal chemistry and material science. Among these, thiazolopyridine derivatives are synthesized and characterized, highlighting the significance of such compounds in scientific research (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Evaluation of Benzamide Derivatives
- Saeed et al. (2015) conducted a study on the synthesis and biological evaluation of benzamide derivatives, including those with a thiazolopyridine component. These compounds were tested for their inhibitory potential against human enzymes, demonstrating the potential application of such compounds in drug discovery and pharmacology (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Antimicrobial Applications
- The study by Karuna et al. (2021) highlights the synthesis of thiazolepyridine conjugated benzamides through a one-pot green synthesis approach. These compounds exhibited moderate antibacterial activity, indicating their potential use in developing new antimicrobial agents (Karuna, Reddy, Syed, & Atta, 2021).
X-ray Structure and DFT Calculations
- Saeed et al. (2020) conducted a study on the synthesis and X-ray structure characterization of antipyrine-like derivatives. This research provides insights into the molecular structure and interactions of such compounds, which is crucial for understanding their potential applications in various fields, including materials science and drug design (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Synthesis and Pharmacological Activity
- Patel and Patel (2015) synthesized heterocyclic compounds based on thiazolopyridine and tested them for antibacterial and antifungal activities. This study indicates the potential of thiazolopyridine derivatives in developing new pharmaceutical agents (Patel & Patel, 2015).
Supramolecular Aggregation Insights
- Nagarajaiah and Begum (2014) conducted a study on the structural modifications and supramolecular aggregation of thiazolopyrimidines. This research offers valuable information on the conformational features and interaction patterns of such compounds, which can be applied in materials science and molecular engineering (Nagarajaiah & Begum, 2014).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .
Mode of Action
It’s known that the compound is synthesized through a series of reactions involving initial thiohydrazonate formation, which undergoes intermolecular cyclization directly to afford the final product through elimination of a h2o molecule .
Biochemical Pathways
Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , suggesting that they may affect these biochemical pathways.
Pharmacokinetics
The compound’s planar structure, as confirmed by x-ray crystallography , suggests that it may have good bioavailability due to its potential to cross biological membranes.
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-9-14(2)11-16(10-13)19(25)23-17-6-3-5-15(12-17)20-24-18-7-4-8-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVAOXVBQHIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

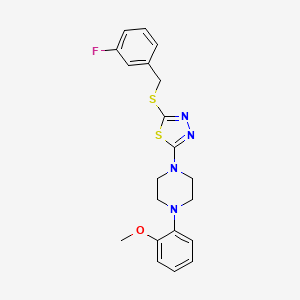
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)
![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)
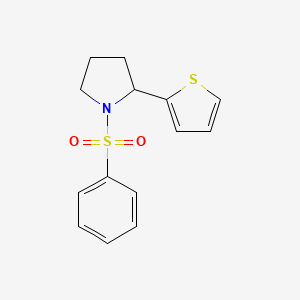
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
